6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid
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Overview
Description
6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a fluorine atom and a carboxylic acid group in the structure of this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-1-methyl-2-nitrobenzene with a suitable amine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of catalysts such as nickel or palladium, and the reactions are carried out under controlled temperatures and pressures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, leading to various biological effects. The carboxylic acid group also plays a role in binding to proteins and other macromolecules, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-methyl-benzimidazole-4-carboxylic acid
- 6-Chloro-1-methyl-benzimidazole-4-carboxylic acid
- 6-Bromo-1-methyl-benzimidazole-4-carboxylic acid
Uniqueness
6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which significantly enhances its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom’s electronegativity and small size allow for stronger interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-fluoro-1-methylbenzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-4-11-8-6(9(13)14)2-5(10)3-7(8)12/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXZNIZDKURFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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